REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[C:5]([C:14]2[S:15][C:16]([C:20]([O:22]CC)=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH:11]([CH3:13])[CH3:12])#[N:2].CC(C)=O.O.[OH-].[Li+].Cl>C(OCC)(=O)C.O>[CH3:19][C:17]1[N:18]=[C:14]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[C:3]([C:1]#[N:2])[CH:4]=2)[S:15][C:16]=1[C:20]([OH:22])=[O:21] |f:2.3.4|
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Name
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|
Quantity
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8 kg
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C=CC1OCC(C)C)C=1SC(=C(N1)C)C(=O)OCC
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Name
|
|
Quantity
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80 L
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Type
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reactant
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Smiles
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CC(=O)C
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Name
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lithium hydroxide monohydrate
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Quantity
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1.2 kg
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Type
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reactant
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Smiles
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O.[OH-].[Li+]
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Name
|
|
Quantity
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12 L
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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3.2 L
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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120 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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TEMPERATURE
|
Details
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The mixture was maintained
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Type
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TEMPERATURE
|
Details
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under reflux until reaction completion
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (80 L)
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Type
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WASH
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Details
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The combined organic material was washed with water (3×80 L)
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Type
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ADDITION
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Details
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treated with activated carbon at about 50° C
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Type
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FILTRATION
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Details
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The combined organic material was filtered
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Type
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CUSTOM
|
Details
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the filtrate was evaporated completely under vacuum below 45° C
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Type
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ADDITION
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Details
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Acetonitrile (16 L) was added to the residue
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Type
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DISTILLATION
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Details
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the solvent was distilled
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Type
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ADDITION
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Details
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Acetonitrile (80 L) was added to the residue
|
Type
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TEMPERATURE
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Details
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the mixture was heated to about 65° C.
|
Type
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TEMPERATURE
|
Details
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maintained for about 1 hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The mass was cooled to about 30° C.
|
Type
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TEMPERATURE
|
Details
|
maintained for about 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The formed solid was filtered
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Type
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WASH
|
Details
|
washed with acetonitrile (32 L)
|
Type
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CUSTOM
|
Details
|
The wet solid was dried at about 60° C. to a constant weight
|
Name
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|
Type
|
product
|
Smiles
|
CC1=C(SC(=N1)C=2C=CC(=C(C2)C#N)OCC(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |